trans-3-(Methylthio)cyclobutanamine Hydrochloride trans-3-(Methylthio)cyclobutanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 2059915-02-3
VCID: VC3033647
InChI: InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
SMILES: CSC1CC(C1)N.Cl
Molecular Formula: C5H12ClNS
Molecular Weight: 153.67 g/mol

trans-3-(Methylthio)cyclobutanamine Hydrochloride

CAS No.: 2059915-02-3

Cat. No.: VC3033647

Molecular Formula: C5H12ClNS

Molecular Weight: 153.67 g/mol

* For research use only. Not for human or veterinary use.

trans-3-(Methylthio)cyclobutanamine Hydrochloride - 2059915-02-3

Specification

CAS No. 2059915-02-3
Molecular Formula C5H12ClNS
Molecular Weight 153.67 g/mol
IUPAC Name 3-methylsulfanylcyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Standard InChI Key OYWPWZAQNYFYNG-UHFFFAOYSA-N
SMILES CSC1CC(C1)N.Cl
Canonical SMILES CSC1CC(C1)N.Cl

Introduction

trans-3-(Methylthio)cyclobutanamine Hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . It belongs to the class of cyclic amines, specifically cyclobutanes, and is characterized by the presence of a methylthio group at the third position of the cyclobutane ring. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Data Table

PropertyValue
Molecular FormulaC5H12ClNS
Molecular Weight153.67 g/mol
CAS Number2059915-02-3
Canonical SMILESCSC1CC(C1)N.Cl
InChI KeyOYWPWZAQNYFYNG-UHFFFAOYSA-N

Synthesis and Applications

The synthesis of trans-3-(Methylthio)cyclobutanamine Hydrochloride typically involves several key steps, with the specific routes varying depending on the desired yield and purity. Industrial production often involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.

This compound is used as a building block in synthesizing more complex molecules and as a reagent in various chemical reactions. Its applications in scientific research are diverse, particularly in organic synthesis and medicinal chemistry.

Biological Activity Table

Compound TypePotential Biological Activity
Cyclobutane DerivativesModulation of enzyme activity or receptor interactions
Sulfur-Containing CompoundsInfluence on cellular signaling pathways

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator